3-Bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide is a synthetic organic compound with the molecular formula and a molecular weight of approximately 368.20 g/mol. This compound is classified under the category of benzamides, which are compounds containing a benzene ring attached to a carboxamide functional group. The presence of bromine and fluorine substituents in its structure suggests potential bioactivity, making it a subject of interest in medicinal chemistry.
The synthesis of 3-Bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide can be achieved through several methods, typically involving the following steps:
The reactions typically require careful temperature control and may involve catalysts or specific reagents to enhance yields. For instance, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may be employed to facilitate the formation of the amide bond.
The molecular structure of 3-Bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide features:
The compound's structural data includes:
InChI=1S/C16H15BrFNO3/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-4-3-5-13(18)6-11/h3-9H,2,10H2,1H3
CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC(=CC=C2)F
The compound can undergo various chemical reactions:
These reactions often require specific conditions such as controlled temperatures and pH levels to favor product formation while minimizing side reactions.
The mechanism of action for 3-Bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide is not fully elucidated but is hypothesized to involve interactions with biological targets similar to other benzamide derivatives. These compounds often act by inhibiting specific enzymes or receptors involved in cellular signaling pathways.
Some relevant physical properties include:
Key chemical properties include:
Further studies may involve spectral analysis (NMR, IR) to confirm structural integrity and purity assessments using techniques like HPLC.
CAS No.:
CAS No.: 85137-47-9
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7
CAS No.: 1173022-22-4